Sphingomyelin

Catalog No.
S1538756
CAS No.
85187-10-6
M.F
C41H83N2O6P
M. Wt
731.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphingomyelin

CAS Number

85187-10-6

Product Name

Sphingomyelin

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C41H83N2O6P

Molecular Weight

731.1 g/mol

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1

InChI Key

LKQLRGMMMAHREN-YJFXYUILSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Synonyms

SPM; Ceramide-1-phosphorylcholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Structural Integrity and Cellular Signaling

Sphingomyelin plays a crucial role in maintaining the structure and fluidity of cell membranes. Its unique structure, with a ceramide backbone and a phosphorylcholine head group, allows it to interact with both water and lipids, creating a stable yet flexible bilayer. This bilayer forms the foundation of cell membranes, dictating the passage of molecules and ions in and out of the cell [National Institutes of Health, ]. Additionally, sphingomyelin interacts with cholesterol to form specialized microdomains called lipid rafts, which are crucial for cell signaling processes [PNAS, ].

Neurodegenerative Diseases

Sphingomyelin metabolism is intricately linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research suggests that imbalances in sphingomyelin levels or alterations in its breakdown products, such as ceramides, might contribute to the progression of these diseases [Nature Reviews Neuroscience, ]. Studies are ongoing to explore the potential of sphingomyelin as a biomarker or therapeutic target for neurodegenerative diseases.

Cancer Research

Sphingomyelin is being investigated for its role in cancer development and progression. Some studies suggest that sphingomyelin levels might be altered in cancer cells, potentially affecting cell signaling and proliferation [Advances in Cancer Research, ]. Researchers are exploring whether manipulating sphingomyelin metabolism could offer novel therapeutic strategies for cancer treatment.

Drug Delivery Systems

Sphingomyelin's unique properties are being harnessed to develop drug delivery systems. Due to its biocompatibility and ability to form liposomes (spherical vesicles), sphingomyelin can be used to encapsulate drugs and improve their delivery to specific target sites within the body [International Journal of Pharmaceutics, ]. This holds promise for delivering drugs more efficiently and reducing side effects.

Sphingomyelin is a complex sphingolipid that plays a crucial role in the structure and function of cellular membranes, particularly in mammalian cells. It consists of a ceramide backbone linked to a phosphorylcholine head group. This unique structure contributes to its amphipathic nature, allowing sphingomyelin to be a fundamental component of lipid bilayers, particularly in the outer leaflet of the plasma membrane. Sphingomyelin is known for its higher saturation levels compared to other phospholipids, which influences membrane fluidity and stability .

In terms of physical properties, sphingomyelin exhibits a cylindrical shape, although variations in chain length can lead to significant structural diversity. Its transition temperature is notably higher than that of many other phospholipids, which aids in maintaining membrane integrity at physiological temperatures . Sphingomyelin is enriched in specific cellular compartments, including the plasma membrane and trans-Golgi network, where it interacts with cholesterol to form lipid rafts—microdomains that facilitate various signaling pathways and membrane dynamics .

Sphingomyelin's primary function lies in its role as a structural component of cell membranes. It contributes to the membrane's fluidity, stability, and cell-to-cell interactions []. In nerve cells, sphingomyelin is a major component of the myelin sheath. The myelin sheath insulates nerve fibers, enabling faster and more efficient nerve impulses [].

The synthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and involves several key enzymatic reactions:

  • Formation of Dihydrosphingosine: The initial step involves the condensation of L-serine and palmitoyl-CoA catalyzed by serine palmitoyltransferase, producing 3-keto-dihydrosphingosine.
  • Reduction: This compound is then reduced to dihydrosphingosine.
  • Acylation: Dihydrosphingosine undergoes N-acylation to form dihydroceramide.
  • Desaturation: The desaturation of dihydroceramide yields ceramide.
  • Sphingomyelin Formation: Finally, sphingomyelin synthase transfers a phosphocholine head group from phosphatidylcholine to ceramide, resulting in sphingomyelin and releasing diacylglycerol as a byproduct .

Sphingomyelin can also undergo hydrolysis by sphingomyelinases, leading to the production of ceramide and phosphocholine. This reaction is critical for various cellular signaling processes .

Sphingomyelin has diverse biological functions that extend beyond mere structural roles:

  • Membrane Structure: It contributes to the formation of lipid rafts, which are essential for organizing signaling molecules and facilitating signal transduction.
  • Cell Signaling: The hydrolysis of sphingomyelin into ceramide plays a pivotal role in cell signaling pathways associated with apoptosis (programmed cell death), inflammation, and cell growth regulation .
  • Interaction with Cholesterol: Sphingomyelin's interaction with cholesterol is vital for maintaining membrane integrity and fluidity, influencing processes such as endocytosis and receptor-mediated signaling .
  • Pathogen Interaction: Sphingomyelin serves as a receptor for certain bacterial toxins, highlighting its role in host-pathogen interactions .

Synthesis methods for sphingomyelin can be categorized into natural biosynthesis and synthetic approaches:

  • Natural Biosynthesis: As outlined previously, sphingomyelin is synthesized through enzymatic reactions involving serine palmitoyltransferase and sphingomyelin synthase within cellular compartments such as the endoplasmic reticulum and Golgi apparatus .
  • Synthetic Approaches: Recent advancements have led to the development of synthetic methodologies that allow for the total synthesis of sphingomyelin using isolated enzymes or chemical synthesis techniques. These methods often involve protecting group strategies and coupling reactions to create sphingolipid derivatives with specific functionalities .

Sphingomyelin has several applications across various fields:

  • Biomedical Research: Due to its involvement in cell signaling pathways, sphingomyelin is studied extensively in cancer research, neurodegenerative diseases, and cardiovascular health .
  • Drug Development: Understanding sphingomyelin metabolism can aid in developing therapeutic agents targeting specific pathways influenced by this lipid.
  • Nanotechnology: Sphingomyelin derivatives are being explored for use in drug delivery systems due to their biocompatibility and ability to form nanoscale structures .

Research into sphingomyelin interactions reveals its significant role in various biological processes:

  • With Cholesterol: The interaction between sphingomyelin and cholesterol is crucial for forming lipid rafts that facilitate signal transduction and membrane organization .
  • With Enzymes: Sphingomyelinases interact with sphingomyelin during hydrolysis, impacting cellular responses such as apoptosis and inflammation .
  • With Pathogens: Certain bacterial pathogens exploit sphingomyelin as a receptor for toxins, indicating its role in immune response modulation .

Sphingomyelin shares structural characteristics with several other sphingolipids but maintains unique features that differentiate it from them:

CompoundStructureUnique Features
CeramideSphingosine + Fatty AcidLacks the phosphorylcholine head group
GlucosylceramideCeramide + GlucoseContains a sugar moiety instead of phosphocholine
GalactosylceramideCeramide + GalactoseSimilar to glucosylceramide but with galactose
SphingosineSphingoids without acyl chainPrecursor to ceramide; lacks fatty acid attachment

Sphingomyelin's distinct phosphorylcholine head group sets it apart from these similar compounds, influencing its role within membranes and its interactions with other biomolecules .

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

13.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

730.59887537 g/mol

Monoisotopic Mass

730.59887537 g/mol

Heavy Atom Count

50

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

UNII

05UG6280NI

Dates

Modify: 2023-08-15
1. R. N. Kolesnick, A. Haimovitz-Friedman, Z. Fuks, Biochem Cell Biol., Vol. 72(11-12) pp. 471-474, 19942. M. Schmuth, et al., J Invest Dermatol., Vol. 115(3) pp. 459-466, 20003. C. St Clair et al., Am J Perinatol., Vol. 25(8) pp. 473-480, 2008, 4. J. Kilkus et al., J Neurochem. Vol. 106(4) pp. 1745-1757, 20085. N. Duan RD., J Lipid Res., Vol. 47(1) pp. 154-171, 2006

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